molecular formula C15H20Cl2N2O B1468283 8-(3-Piperidinylmethoxy)quinoline dihydrochloride CAS No. 1211513-32-4

8-(3-Piperidinylmethoxy)quinoline dihydrochloride

Cat. No.: B1468283
CAS No.: 1211513-32-4
M. Wt: 315.2 g/mol
InChI Key: RLYMHDMAXNCERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Piperidinylmethoxy)quinoline dihydrochloride is a unique chemical compound with the molecular formula C15H20Cl2N2O. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H18O1N2 . The compound contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is methoxylated and connected to a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 315.2 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Safety and Hazards

The compound is classified as an Aquatic Acute 1 and Eye Irritant 2 . It has the signal word “Warning” and the hazard statements H319 - H400 . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

Properties

IUPAC Name

8-(piperidin-3-ylmethoxy)quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.2ClH/c1-5-13-6-3-9-17-15(13)14(7-1)18-11-12-4-2-8-16-10-12;;/h1,3,5-7,9,12,16H,2,4,8,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYMHDMAXNCERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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